molecular formula C7H8O3S B6325952 Sodium hydroxy(5-methyl-2-thienyl)acetate CAS No. 956754-19-1

Sodium hydroxy(5-methyl-2-thienyl)acetate

Cat. No. B6325952
CAS RN: 956754-19-1
M. Wt: 172.20 g/mol
InChI Key: FYMJUKVBSLJGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium hydroxy(5-methyl-2-thienyl)acetate (SHMTA) is a compound of sodium, hydrogen, and oxygen, with the molecular formula C5H7O3SNa. It is a versatile compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in enzymology. SHMTA has also been used to study the physiological and biochemical effects of sodium on the human body.

Scientific Research Applications

Sodium hydroxy(5-methyl-2-thienyl)acetate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as an inhibitor in enzymology. In organic synthesis, Sodium hydroxy(5-methyl-2-thienyl)acetate has been used to synthesize a variety of compounds, such as thiophene derivatives and amino acids. In biochemistry, Sodium hydroxy(5-methyl-2-thienyl)acetate has been used in the synthesis of nucleosides and nucleotides. In enzymology, Sodium hydroxy(5-methyl-2-thienyl)acetate has been used to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of Sodium hydroxy(5-methyl-2-thienyl)acetate is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, preventing them from performing their normal functions. In addition, Sodium hydroxy(5-methyl-2-thienyl)acetate is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Sodium hydroxy(5-methyl-2-thienyl)acetate are not well understood. However, it has been observed that Sodium hydroxy(5-methyl-2-thienyl)acetate can increase the activity of enzymes involved in energy metabolism, such as ATPase and NADH dehydrogenase. In addition, Sodium hydroxy(5-methyl-2-thienyl)acetate has been shown to have anti-inflammatory and anti-oxidative properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Sodium hydroxy(5-methyl-2-thienyl)acetate in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, Sodium hydroxy(5-methyl-2-thienyl)acetate does not react with most other compounds and is not toxic to humans. However, one of the limitations of using Sodium hydroxy(5-methyl-2-thienyl)acetate in laboratory experiments is that it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on Sodium hydroxy(5-methyl-2-thienyl)acetate. These include further research into its mechanism of action, its effects on enzymes and biochemical pathways, its potential therapeutic uses, and its potential toxicity. In addition, further research could be conducted on the synthesis of Sodium hydroxy(5-methyl-2-thienyl)acetate and the development of new synthetic methods. Finally, further research could be conducted on the development of new applications for Sodium hydroxy(5-methyl-2-thienyl)acetate in scientific research.

Synthesis Methods

Sodium hydroxy(5-methyl-2-thienyl)acetate is synthesized through a condensation reaction between sodium hydroxide and methylthiopropionic acid. This reaction requires a strong base, such as sodium hydroxide, and a strong acid, such as methylthiopropionic acid. The reaction is carried out in an aqueous solution of sodium hydroxide and methylthiopropionic acid, and is followed by the addition of a small amount of sodium chloride to precipitate the Sodium hydroxy(5-methyl-2-thienyl)acetate. The final product is a white, crystalline solid.

properties

IUPAC Name

2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMJUKVBSLJGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-

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